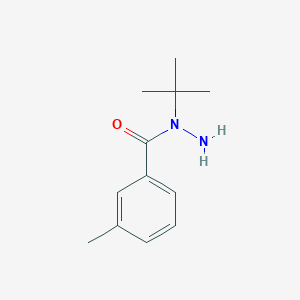

N'-t-butyl-N'-(3-methylbenzoyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-tert-butyl-3-methylbenzohydrazide |

InChI |

InChI=1S/C12H18N2O/c1-9-6-5-7-10(8-9)11(15)14(13)12(2,3)4/h5-8H,13H2,1-4H3 |

InChI Key |

QIIZTKBSUWWYKC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N T Butyl N 3 Methylbenzoyl Hydrazine

Diverse Synthetic Pathways for N'-t-butyl-N'-(3-methylbenzoyl)hydrazine

The synthesis of this compound and related benzoylhydrazines is primarily achieved through the acylation of hydrazine (B178648) derivatives. The most common and direct pathway involves the reaction between tert-butylhydrazine (B1221602) and 3-methylbenzoyl chloride. This reaction capitalizes on the nucleophilic nature of the hydrazine nitrogen atoms attacking the electrophilic carbonyl carbon of the acyl chloride.

A representative synthetic approach, adapted from methodologies for similar structures, involves the condensation of tert-butylhydrazine hydrochloride with an appropriate acylating agent, such as 3-methylbenzoyl chloride. google.com Typically, the reaction is carried out in an organic solvent like toluene (B28343). A base, such as an aqueous solution of sodium hydroxide, is used to neutralize the hydrochloride salt, liberating the free tert-butylhydrazine for the reaction, and also to scavenge the hydrogen chloride byproduct generated during the acylation. google.comgoogle.com The fundamental reaction is the formation of an amide bond between the hydrazine and the benzoyl moiety.

The choice of starting materials is crucial. Tert-butylhydrazine can be prepared from tert-butyl carbazate (B1233558), a versatile reagent for creating 1,1-disubstituted hydrazines. orgsyn.orgmdpi.com Tert-butyl carbazate itself can be synthesized via several reliable methods, ensuring a steady supply of the key hydrazine precursor. st-andrews.ac.uk

A notable challenge in this synthesis is controlling the position of acylation on the unsymmetrical tert-butylhydrazine molecule, which can lead to the formation of isomeric byproducts. This issue of regioselectivity is a critical aspect of the synthesis and is discussed in more detail in section 2.3.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximize the yield of the desired N,N'-disubstituted product and minimize the formation of impurities. Key parameters that are manipulated include temperature, reaction time, solvent, and the stoichiometry of reactants and bases. scielo.br

For the synthesis of analogous compounds like N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, a specific protocol involves cooling the reaction mixture to 0 °C before the simultaneous dropwise addition of the benzoyl chloride and a base (e.g., liquid caustic soda). google.com This controlled, low-temperature addition helps to manage the exothermic nature of the acylation reaction and can improve selectivity. Following the addition, the reaction is often allowed to proceed for a set period at room temperature to ensure completion. google.com

Post-reaction workup and purification are also critical for obtaining a high-purity product. A common procedure involves separating the organic layer, washing it to remove unreacted starting materials and salts, and then isolating the crude product. A purification strategy for a similar compound involves an acidic hydrolysis step, which selectively degrades the isomeric N,N-disubstituted byproduct into 3-methoxy-2-methyl benzoic acid, which can then be filtered off. google.comgoogle.com The desired N,N'-product remains stable under these conditions. Subsequent basification of the filtrate precipitates the high-purity target compound. google.com This highlights how purification methods can be optimized to overcome synthetic challenges like isomer formation.

The table below summarizes typical reaction parameters that are subject to optimization in benzoylhydrazine synthesis.

| Parameter | Variable | Purpose of Optimization |

| Temperature | -10 °C to Room Temperature | Control reaction rate, manage exothermicity, improve selectivity. |

| Solvent | Toluene, Dichloromethane, THF | Solubilize reactants, influence reaction kinetics and selectivity. |

| Base | Sodium Hydroxide, Triethylamine, Pyridine | Neutralize HCl byproduct, deprotonate hydrazine hydrochloride. |

| Addition Rate | Slow, dropwise addition | Prevent localized overheating and side reactions. |

| Reaction Time | 1 to 24 hours | Ensure complete conversion of starting materials. |

| Purification | Crystallization, Acid/Base Wash, Chromatography | Isolate the desired product from byproducts and unreacted reagents. |

Green Chemistry Approaches in Benzoylhydrazine Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. chemmethod.com While specific green synthesis routes for this compound are not extensively documented, the principles of green chemistry can be readily applied to its known synthetic pathways. mdpi.com

Key areas for green improvement include:

Solvent Replacement : Traditional syntheses often employ solvents like toluene or chloroform. google.comorgsyn.org Green chemistry encourages their replacement with more sustainable alternatives such as acetonitrile (B52724), ethanol, or even water, where reactant solubility allows. scielo.brrsc.org

Catalysis : Introducing efficient catalysts can reduce the need for stoichiometric reagents and enable reactions under milder conditions. For the synthesis of related heterocyclic compounds, metal complexes and other catalysts have been used successfully in solvent-free conditions. chemmethod.com

Energy Efficiency : Microwave-assisted synthesis is a prominent green technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. mdpi.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. rsc.org The acylation of hydrazines is generally high in atom economy, but side reactions can detract from this.

Alternative Reagents : The use of versatile and milder reagents, such as tert-butyl nitrite (B80452) in other nitrogen-based syntheses, represents a move away from harsher chemicals. rsc.orgnih.gov

An efficient and eco-friendly method developed for hydrazine group cleavage on other substrates, which can be performed in water for soluble compounds, highlights the potential for greener methodologies in hydrazine chemistry. rsc.org Applying these principles could lead to a more sustainable and efficient synthesis of this compound.

Design and Synthesis of this compound Derivatives and Analogs

The N'-t-butyl-N'-(benzoyl)hydrazine scaffold is a common platform for developing new molecules with specific biological activities, particularly as insecticides. The design and synthesis of derivatives and analogs involve systematic modifications to different parts of the parent molecule to explore and optimize these activities. nih.govnih.gov

Derivatization strategies typically focus on three main areas:

Modification of the 3-methylbenzoyl group.

Alteration or replacement of the tert-butyl group.

Acylation of the second nitrogen atom to form more complex N,N'-diacylhydrazine structures. sioc-journal.cn

Structure-Directed Derivatization Strategies

The synthesis of derivatives is rarely random; it is typically guided by structure-activity relationship (SAR) studies. The goal is to understand how specific structural features influence the molecule's function. One prominent strategy in the design of insecticidal diacylhydrazines is to create molecules that mimic the structure of the natural insect molting hormone, 20-hydroxyecdysone (B1671079). nih.gov

This biomimetic approach leads to specific derivatization choices. For instance, substituents on the benzoyl ring are systematically varied to probe electronic and steric effects. The synthesis of a series of N′-(-2-nitrophenyl)benzohydrazides from 1-fluoro-nitroaromatic precursors provides a clear example of a structure-directed strategy to create analogs for studying intramolecular interactions and crystal packing. mdpi.com By reacting a substituted benzohydrazide (B10538) with a different substituted benzoyl chloride, a library of diacylhydrazine derivatives can be generated to fine-tune the desired properties.

Exploiting Novel Reaction Methodologies for Analogs

The creation of novel analogs often requires innovative synthetic methods. The core hydrazine structure is a versatile synthetic handle that can be used to construct more complex molecular architectures.

One novel approach involves the reaction of N-t-butyl-N-benzoylhydrazine with triphosgene. researchgate.net Depending on the stoichiometry of the base used, this reaction can lead to the formation of unique cyclic tetramers or pentamers of an isocyanate precursor, demonstrating a method to build macrocyclic structures from a simple benzoylhydrazine starting material. researchgate.net

Another advanced methodology is seen in the synthesis of borylated hydrazino acid derivatives. Here, the hydrazine motif is used as a precursor to construct a variety of N-borylated azoles and diazines through condensation with electrophiles. thieme-connect.de While not a direct derivatization of this compound, this work illustrates how the hydrazine functional group can be leveraged through novel reactions to create highly functionalized and unique chemical entities. Furthermore, the development of metal-free, catalyst-free reactions, such as the use of t-BuONO as a nitric oxide source for synthesizing triazole-N-oxides, points toward new avenues for derivatizing hydrazine compounds under mild and clean conditions. nih.gov

Chemo- and Regioselectivity in this compound Synthesis

A significant challenge in the synthesis of this compound is controlling selectivity, particularly regioselectivity. Tert-butylhydrazine is an unsymmetrical hydrazine with two nitrogen atoms (N and N') available for acylation. The desired product results from acylation at the terminal, unsubstituted nitrogen (N'), whereas acylation at the nitrogen bearing the tert-butyl group (N) leads to the isomeric N-t-butyl-N-(3-methylbenzoyl)hydrazine.

The outcome of the reaction is a matter of competing reaction rates at the two nitrogen atoms. The terminal nitrogen is generally more nucleophilic due to lesser steric hindrance compared to the nitrogen atom directly attached to the bulky tert-butyl group. However, the formation of the N,N-disubstituted isomer often occurs as a byproduct. google.com

In the synthesis of the closely related N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, the reaction yields a mixture of the desired N,N' isomer and the N,N isomer in an approximate 9:1 ratio. google.com This indicates a strong, but not absolute, preference for acylation at the less hindered nitrogen.

| Isomer | Structure | Formation Pathway |

| N,N' Isomer (Desired) | This compound | Acylation at the terminal (-NH2) nitrogen. |

| N,N Isomer (Byproduct) | N-t-butyl-N-(3-methylbenzoyl)hydrazine | Acylation at the substituted (-NH(t-Bu)) nitrogen. |

Controlling this regioselectivity is a key goal of reaction optimization. Factors such as the choice of solvent, the nature of the base, and the reaction temperature can influence the ratio of the products. As mentioned previously, when perfect selectivity cannot be achieved synthetically, purification strategies must be employed to isolate the desired isomer. The selective hydrolysis of the N,N-isomer is one such effective, albeit post-synthetic, solution to the regioselectivity problem. google.comgoogle.com The study of chemo- and regioselective reactions is a fundamental area of organic synthesis, and controlling these outcomes is crucial for the efficient preparation of pure target molecules. mdpi.com

Following a comprehensive search for scientific literature and data pertaining to the chemical compound This compound , it has been determined that detailed experimental data required to populate the advanced structural and stereochemical investigations as outlined is not publicly available.

The executed search queries for high-resolution nuclear magnetic resonance (HR-NMR) for conformational analysis, advanced infrared and Raman spectroscopy, mass spectrometry for isotopic labeling and fragmentation analysis, and X-ray crystallography for solid-state structure elucidation, including crystal packing, polymorphism, and co-crystallization studies, did not yield specific results for this compound.

While the search provided information on related compounds, such as other hydrazine derivatives and tert-butyl containing molecules, this information is not applicable to the specific compound of interest as per the strict instructions of the request. The generation of a scientifically accurate and thorough article as per the provided outline is therefore not possible at this time due to the absence of the necessary primary research data.

Further research or de novo experimental analysis would be required to produce the specific data needed to fulfill the detailed sections and subsections of the proposed article.

Advanced Structural and Stereochemical Investigations of N T Butyl N 3 Methylbenzoyl Hydrazine

Chiral Recognition and Stereoisomerism in Benzoylhydrazine Derivatives

Chiral recognition in benzoylhydrazine derivatives is fundamentally linked to the concept of N-N axial chirality. mdpi.com Unlike traditional stereocenters, the chirality in these molecules originates from the non-planar arrangement of the substituents around the N-N bond. The rotational energy barrier is a critical parameter determining whether these compounds exist as rapidly interconverting conformers or as stable, separable atropisomers. researchgate.net

The magnitude of this barrier is influenced by both steric and electronic factors. mdpi.com The presence of a bulky tert-butyl group is a key structural feature that significantly contributes to raising the rotational barrier. bris.ac.uk Computational and experimental studies on related diacylhydrazines have shown that the interplay between the size of the substituents on the nitrogen atoms and the electronic nature of the acyl groups dictates the conformational stability. mdpi.comresearchgate.net For N'-t-butyl-N'-(3-methylbenzoyl)hydrazine, the 3-methylbenzoyl group, in conjunction with the tert-butyl group, creates a sterically crowded environment around the N-N bond, making atropisomerism a distinct possibility.

The recognition of chirality in these systems often relies on advanced analytical techniques capable of distinguishing between enantiomers, such as chiral chromatography. mdpi.com The development of synthetic methods to control the formation of a specific enantiomer is a significant area of research.

The asymmetric synthesis of atropisomeric hydrazides, including analogs of this compound, has seen significant advancements through the use of organocatalysis. nih.govnih.govmdpi.com Chiral organocatalysts can create a chiral environment that directs the formation of one enantiomer over the other during the construction of the hydrazine (B178648) scaffold or through subsequent modifications.

One successful strategy involves the enantioselective acylation of a prochiral hydrazine derivative. In this approach, a chiral catalyst, often a derivative of a natural product like a cinchona alkaloid or a proline-based catalyst, activates the acylating agent or the hydrazine, leading to a diastereomeric transition state that favors the formation of one atropisomer.

Another powerful method is the one-pot sequential enantio- and diastereoselective catalysis. nih.gov This involves a sequence of organocatalytic cycles, such as an enamine amination followed by a nitrogen alkylation under phase-transfer conditions. nih.gov By carefully selecting the sequence of catalysts, it is possible to access all possible stereoisomers of the target hydrazide with high levels of stereocontrol. nih.gov

The table below summarizes key aspects of enantioselective synthesis approaches applicable to atropisomeric hydrazides.

| Synthesis Strategy | Catalyst Type | Key Features | Potential Outcome for this compound |

| Enantioselective Acylation | Chiral Amines, Phosphines, or N-heterocyclic carbenes | Asymmetric induction during the formation of the second N-acyl group on a prochiral hydrazine. | High enantiomeric excess of one atropisomer. |

| Sequential Organocatalysis | Combination of chiral amines and phase-transfer catalysts | Stepwise construction of the chiral axis with control over both enantioselectivity and diastereoselectivity. nih.gov | Access to specific atropisomers with high purity. nih.gov |

| Kinetic Resolution | Chiral catalysts or enzymes | Selective reaction of one enantiomer from a racemic mixture, leaving the other enriched. | Isolation of one enantiomer in high enantiomeric excess. |

The separation of enantiomers of atropisomeric hydrazides is crucial for their characterization and for studying their distinct properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. nih.govresearchgate.net

CSPs are designed with a chiral selector immobilized on a solid support, which creates a chiral environment within the chromatographic column. The separation mechanism relies on the differential interactions between the enantiomers of the analyte and the chiral selector, leading to the formation of transient diastereomeric complexes with different stabilities. This results in different retention times for the two enantiomers, allowing for their separation.

Commonly used CSPs for the separation of chiral compounds, including those with axial chirality, are based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. mdpi.comnih.gov The choice of the CSP and the mobile phase composition is critical for achieving successful enantioseparation.

The following interactive data table outlines various chiral separation techniques and their applicability to benzoylhydrazine derivatives.

| Technique | Chiral Selector/Stationary Phase | Principle of Separation | Applicability to this compound and Analogs |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) | Formation of transient diastereomeric complexes through hydrogen bonding, dipole-dipole interactions, and steric hindrance. researchgate.net | High potential for baseline separation of atropisomers. The aromatic ring and carbonyl groups can interact with the CSP. |

| Supercritical Fluid Chromatography (SFC) | Similar to HPLC CSPs | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase, often offering faster separations and lower solvent consumption. shimadzu.com | A viable alternative to HPLC, potentially offering improved resolution and efficiency. |

| Gas Chromatography (GC) | Chiral capillary columns | Volatile derivatives of the analyte interact differently with the chiral stationary phase. | Less common for non-volatile compounds like diacylhydrazines unless derivatized. |

| Capillary Electrophoresis (CE) | Chiral additives in the background electrolyte (e.g., cyclodextrins) | Differential migration of enantiomers in an electric field due to interactions with the chiral selector. | Can be a powerful technique for analytical-scale separations. |

Theoretical and Computational Chemistry Studies of N T Butyl N 3 Methylbenzoyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the electronic level. For N'-t-butyl-N'-(3-methylbenzoyl)hydrazine, these calculations can elucidate its electronic structure, conformational preferences, and spectroscopic characteristics.

The electronic properties of a molecule are fundamentally governed by the distribution of its electrons in molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netnih.gov

For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G+(d,p), are employed to determine the energies and spatial distributions of these frontier orbitals. nih.govnih.gov A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ability to participate in charge-transfer interactions. researchgate.netnih.gov In related hydrazine (B178648) derivatives, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. The analysis of these orbitals helps in predicting the sites of electrophilic and nucleophilic attack.

From the energies of the frontier molecular orbitals, various reactivity descriptors can be calculated, including chemical potential (μ), hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com A negative chemical potential is indicative of a stable molecule that does not spontaneously decompose. mdpi.com Hardness is a measure of the molecule's resistance to changes in its electron distribution. mdpi.com

Table 1: Key Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | Indicates the molecule's stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |

| Electronegativity (χ) | (EHOMO + ELUMO)/2 | Measure of the power of an atom or group of atoms to attract electrons towards itself. mdpi.com |

| Electrophilicity Index (ω) | μ²/2η | Measures the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.

Computational methods, such as performing a relaxed potential energy surface (PES) scan, can be used to explore the different possible conformations and identify the most stable ones, known as energy minima. researchgate.netresearchgate.net These calculations involve systematically changing the dihedral angles of key rotatable bonds and calculating the energy at each step to map out the potential energy surface. For hydrazine derivatives, the conformation around the N-N and N-C bonds is particularly important. The presence of the bulky t-butyl group is expected to introduce significant steric hindrance, which will play a major role in determining the preferred conformations. researchgate.net The most stable conformers correspond to the global and local minima on the PES. researchgate.net

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a valuable tool in structure elucidation. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has become a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.govmdpi.com The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used, and solvent effects are considered. nih.gov

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. mu-varna.bgresearchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within this compound, such as the C=O, N-H, and C-N vibrations. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov This information is valuable for understanding the photophysical properties of the compound.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules, providing a detailed picture of solute-solvent interactions. researchgate.netrsc.org Alternatively, implicit solvent models can be used to represent the solvent as a continuous medium, which is computationally less expensive. bohrium.com For this compound, MD simulations in different solvents would reveal how the conformational preferences and dynamics are affected by the polarity and hydrogen-bonding capabilities of the solvent. Studies on related molecules like N-tert-butyl benzamide (B126) have shown that solvent-solute interactions can be investigated by correlating spectroscopic data with solvent parameters. researchgate.net

This compound belongs to the class of dibenzoylhydrazine insecticides, which are known to act as ecdysone (B1671078) receptor (EcR) agonists. nih.gov The ecdysone receptor is a nuclear transcription factor that plays a crucial role in insect development. nih.gov Understanding the interaction between the insecticide and its protein target is key to explaining its biological activity and for designing more potent and selective analogs.

Molecular docking and molecular dynamics simulations are powerful computational techniques to study these interactions. Docking studies can predict the preferred binding orientation of this compound within the ligand-binding pocket of the ecdysone receptor. nih.govmdpi.com These studies have suggested that the N-tert-butyl group of dibenzoylhydrazines extends into a specific region of the binding pocket. nih.gov

Following docking, MD simulations of the protein-ligand complex can be performed to assess the stability of the binding mode and to analyze the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. mdpi.com These simulations provide a dynamic picture of how the ligand is recognized and held within the receptor's binding site.

Structure-Activity Relationship (SAR) Studies Through Computational Modeling

Computational modeling has become an indispensable tool in the exploration of the structure-activity relationships (SAR) of diacylhydrazine insecticides, including this compound and its analogs. These studies aim to understand how modifications to the molecular structure influence the compound's insecticidal activity, primarily its ability to act as an agonist for the ecdysone receptor (EcR). By quantifying the relationship between structure and activity, predictive models can be developed to guide the design of more potent and selective insecticides.

Ligand-Based and Structure-Based Design Principles

The development of potent diacylhydrazine insecticides like this compound is guided by two primary computational strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the target receptor is unknown or not well-defined. It relies on the analysis of a series of molecules with known activities to derive a hypothesis about the necessary structural features for bioactivity. A key ligand-based method applied to diacylhydrazines is 3D Quantitative Structure-Activity Relationship (3D-QSAR) . Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models.

In a typical 3D-QSAR study for diacylhydrazine analogs, the following steps are taken:

A dataset of analogs with a range of insecticidal activities is compiled.

The 3D structures of these molecules are generated and aligned based on a common scaffold.

For CoMFA, steric and electrostatic fields around the aligned molecules are calculated.

For CoMSIA, additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also computed.

Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the variations in these fields with the observed biological activities.

These models generate contour maps that visualize regions where modifications to the molecule would likely lead to increased or decreased activity. For instance, a CoMFA steric contour map might indicate that a bulky substituent at a specific position on the benzoyl ring is favorable for activity, while an electrostatic map might show that an electron-withdrawing group is preferred in another region.

Structure-Based Design: This method leverages the known 3D structure of the target protein, in this case, the ligand-binding domain (LBD) of the ecdysone receptor. Molecular docking is a primary technique in structure-based design. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with the receptor.

The process involves:

Obtaining a 3D structure of the EcR LBD, either through experimental methods like X-ray crystallography or through computational homology modeling.

Docking this compound or its analogs into the binding pocket of the receptor.

Using scoring functions to estimate the binding affinity and rank different potential binding poses.

These docking studies have revealed key interactions between diacylhydrazines and the EcR LBD. For example, the t-butyl group often occupies a hydrophobic pocket, while the carbonyl groups of the hydrazine bridge form crucial hydrogen bonds with amino acid residues in the binding site. The substituted benzoyl rings typically engage in hydrophobic and van der Waals interactions with other residues.

| Computational Method | Principle | Application to this compound Analogs | Key Insights |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with biological activity. | Development of predictive models for insecticidal activity against various pests. | Identifies key regions on the molecule where steric bulk, electron density, and hydrophobicity influence potency. |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a receptor's active site. | Elucidates the binding orientation in the ecdysone receptor ligand-binding domain. | Highlights specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of chemical features necessary for biological activity. | Creates a 3D template of essential features for ecdysone receptor agonism. | Guides the design of novel scaffolds that retain the key interaction points of known active compounds. |

Predictive Modeling for Analogs with Modified Binding Properties

A major outcome of 3D-QSAR and docking studies is the creation of predictive models that can estimate the biological activity of novel, untested compounds. These models are crucial for prioritizing the synthesis of new analogs with potentially improved binding properties.

For instance, a CoMFA model for a series of diacylhydrazines might yield a statistically significant correlation between the calculated molecular fields and the observed insecticidal activity (e.g., a high q² value from cross-validation and a high r² value). Such a validated model can then be used to predict the activity of a virtual library of new analogs of this compound. Chemists can propose modifications, such as altering the substituents on the 3-methylbenzoyl ring or replacing the t-butyl group with other bulky alkyl groups. The model would then provide a predicted activity for each new structure, allowing researchers to focus their synthetic efforts on the most promising candidates.

The table below presents hypothetical data from a 3D-QSAR study on a series of N'-t-butyl-N'-(substituted benzoyl)hydrazine analogs to illustrate the predictive nature of these models.

| Analog Substitution (on 3-methylbenzoyl ring) | Experimental pLC₅₀ | Predicted pLC₅₀ (from QSAR model) | Residual |

| 3-CH₃ (Parent Compound) | 6.5 | 6.4 | 0.1 |

| 3,5-di-CH₃ | 7.2 | 7.1 | 0.1 |

| 3-CF₃ | 5.8 | 5.9 | -0.1 |

| 3-Cl | 6.2 | 6.3 | -0.1 |

| 3-OCH₃ | 6.0 | 5.9 | 0.1 |

These predictive models, often combined with insights from structure-based design, enable a rational approach to lead optimization. By understanding the key structural requirements for high-affinity binding, chemists can design analogs that are more potent, have better selectivity, or possess improved physicochemical properties.

Reaction Mechanism Elucidation Using Computational Methods

Computational chemistry offers powerful tools to elucidate reaction mechanisms at the molecular level. For compounds like this compound, these methods can be applied to understand both the dynamics of its interaction with the target receptor and its potential degradation pathways in the environment.

Molecular dynamics (MD) simulations, for example, can provide insights into the mechanism of binding to the ecdysone receptor. Starting from a docked pose, an MD simulation can model the behavior of the ligand-receptor complex over time, revealing the flexibility of the protein and the ligand, the role of water molecules in the binding site, and the stability of key interactions. These simulations can help elucidate the conformational changes that the receptor undergoes upon agonist binding, which is a critical part of the activation mechanism. By calculating the binding free energy from these simulations, a more accurate prediction of the binding affinity can be achieved than from docking scores alone.

Furthermore, quantum mechanical (QM) calculations can be used to study the electronic structure of the molecule and model chemical reactions. While direct computational studies on the insecticidal reaction mechanism are scarce, the principles can be applied to understand its chemical reactivity. For instance, computational studies have been performed on the degradation of hydrazine derivatives through ozonation. These studies use methods like density functional theory (DFT) to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed pathways. Such an approach could be used to investigate the metabolic fate of this compound, predicting likely sites of metabolic attack (e.g., oxidation or hydrolysis) and the intermediates and final products of its degradation. This information is vital for understanding the compound's environmental persistence and potential for bioaccumulation.

Mechanistic Dissection of Molecular and Cellular Interactions of N T Butyl N 3 Methylbenzoyl Hydrazine

Molecular Target Identification and Characterization (e.g., Ecdysone (B1671078) Receptor)

The primary molecular target of N'-t-butyl-N'-(3-methylbenzoyl)hydrazine and other diacylhydrazine insecticides is the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development, particularly in molting and metamorphosis. nih.govnih.gov The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), which is an orthologue of the vertebrate retinoid X receptor (RXR). nih.gov This EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov

This compound acts as a nonsteroidal agonist of the ecdysone receptor. nih.gov This means that it mimics the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), by binding to the EcR/USP heterodimer and activating it. nih.govnih.gov This binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of ecdysone-responsive genes. nih.gov The untimely activation of these genes by diacylhydrazines like this compound leads to a premature and incomplete molting process, which is ultimately lethal to the insect. mdpi.comnih.gov

The binding pocket for diacylhydrazines on the EcR is distinct from that of the natural steroid hormone, 20E. nih.gov Structural studies have revealed that the EcR ligand-binding domain exhibits significant conformational plasticity, allowing it to accommodate structurally different ligands. nih.gov The binding of diacylhydrazines induces a unique conformation of the receptor, explaining their potent agonistic activity. nih.gov

Receptor Binding Kinetics and Thermodynamics (e.g., Ecdysone Receptor Binding Affinity)

Quantitative structure-activity relationship (QSAR) studies on a series of N-t-butyl-N,N'-dibenzoylhydrazine analogs have shown that the binding affinity is influenced by the physicochemical properties of the substituents on the benzoyl rings. elsevierpure.comnih.gov For instance, the introduction of hydrophobic and electron-donating substituents at the para-position of the benzene (B151609) ring opposite the t-butyl group can enhance binding affinity. elsevierpure.com The optimal hydrophobicity for high affinity has been calculated to be around a logP value of 4.1. nih.gov

The binding of a potent ecdysteroid, ponasterone A, to the ecdysone receptor from Chilo suppressalis showed a dissociation constant (KD) of 55 nM, which dramatically increased in the presence of USP to 1.2 nM, indicating a significant enhancement of binding upon heterodimer formation. nih.gov While direct kinetic (association rate constant, k_a; dissociation rate constant, k_d) and thermodynamic (enthalpy change, ΔH; entropy change, ΔS) data for this compound are not available, the high affinity of related compounds suggests a stable interaction with the receptor.

Binding Affinity of Diacylhydrazine Analogs to Insect Cells

| Compound Structure | Target Cells | Binding Affinity (IC50, nM) |

| Methoxyfenozide analog (2-CH3, 3-OCH3) | Sf-9 cells | Data not specified |

| Tebufenozide (B1682728) | Sf-9 cells | High affinity |

| Chromafenozide | Sf-9 cells | High affinity |

This table is illustrative and based on qualitative descriptions from the search results. Specific IC50 values for this compound are not available.

Protein-Ligand Interaction Profiling (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Detailed protein-ligand interaction profiling for this compound using techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) is not extensively documented in publicly available literature. However, these techniques are powerful tools for characterizing the binding of small molecules to their protein targets and have been applied to study other ligand-receptor interactions, including those involving pesticides. researchgate.netresearchgate.netnih.govmdpi.com

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that can monitor binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. researchgate.net In the context of this compound, an SPR experiment would typically involve immobilizing the ecdysone receptor (EcR/USP) on the sensor chip and then flowing a solution of the compound over the surface. The binding of the compound to the receptor would cause a change in the SPR signal, from which kinetic parameters such as the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D) can be determined.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. wur.nl In an ITC experiment, a solution of this compound would be titrated into a solution containing the ecdysone receptor. The resulting heat changes would be measured to determine the binding affinity (K_A), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding event.

While specific data for the target compound is unavailable, the principles of these techniques indicate their suitability for elucidating the precise molecular interactions between this compound and the ecdysone receptor.

Biochemical Pathway Modulation by this compound

As an ecdysone agonist, this compound modulates biochemical pathways that are downstream of ecdysone receptor activation. The binding of this compound to the EcR/USP heterodimer initiates a cascade of gene expression that ultimately disrupts the normal molting process.

Enzyme Inhibition/Activation Studies (in vitro systems)

There is limited direct evidence from in vitro enzyme inhibition or activation studies specifically for this compound. However, the downstream effects of ecdysone receptor activation by diacylhydrazines are known to involve the modulation of various enzymes. For instance, studies on the analog RH-5849 have shown that it induces the activity of acetylcholinesterase in Drosophila Kc cells. bohrium.com Additionally, some diacylhydrazine insecticides have been shown to be metabolized by detoxification enzymes such as cytochrome P450 monooxygenases and glutathione-S-transferases, and inhibitors of these enzymes can act as synergists. researchgate.net The compound's primary mode of action is not direct enzyme inhibition but rather the initiation of a gene regulatory cascade.

Signal Transduction Pathway Interrogation (cellular level)

At the cellular level, this compound, by activating the ecdysone receptor, hijacks the natural ecdysteroid signaling pathway. In insects, the ecdysone signaling pathway is a complex network that controls a wide range of developmental processes. The activation of EcR/USP by an agonist like this compound leads to the transcription of a set of "early" genes, which are themselves transcription factors. These early genes, in turn, regulate a larger set of "late" genes that are responsible for the cellular and physiological changes associated with molting.

Studies on the effects of 20-hydroxyecdysone and its nonsteroidal agonists have revealed that this pathway can also interact with other signaling pathways. For example, there is evidence of crosstalk between the ecdysone and juvenile hormone signaling pathways. researchgate.net Furthermore, the ecdysone-induced programmed cell death of certain larval tissues involves a signaling cascade that includes phospholipase C, inositol (B14025) 3,4,5-triphosphate, Ca2+, protein kinase C, and caspase-3-like proteases. researchgate.net It is plausible that this compound would trigger similar signaling events in susceptible insect cells.

Cellular Responses and Molecular Events (in vitro/cell lines)

In in vitro systems, such as insect cell lines, this compound and its analogs elicit a range of cellular responses that mimic the effects of the natural molting hormone. These responses are a direct consequence of the activation of the ecdysone receptor and the subsequent changes in gene expression.

Studies on the diacylhydrazine RH-5849 in the ecdysone-sensitive Drosophila Kc cell line have demonstrated several key cellular responses. bohrium.com These include an inhibition of cell proliferation and the induction of morphological changes, such as the formation of cellular processes. bohrium.com Furthermore, treatment with RH-5849 leads to the induction of acetylcholinesterase activity. bohrium.com These cellular events are indicative of a commitment to a developmental program that, in the context of a whole organism, would be part of the molting process.

At the molecular level, the primary event is the altered expression of a suite of genes. Upon binding of an ecdysone agonist, the EcR/USP complex activates the transcription of early response genes, which then go on to regulate the expression of late response genes. This hierarchical gene expression cascade is the molecular basis for the observed cellular changes. In some insect cell lines, 20E has been shown to induce the synthesis of a small number of proteins and to cause a G2 phase cell cycle arrest. sci-hub.se It is expected that this compound would induce similar molecular events in susceptible insect cell lines.

Summary of Cellular and Molecular Responses to Diacylhydrazine Analogs in Insect Cell Lines

| Cell Line | Compound | Cellular Response | Molecular Event |

| Drosophila Kc cells | RH-5849 | Inhibition of proliferation, formation of processes | Induction of acetylcholinesterase, altered gene expression |

| Plodia interpunctella IAL-PID2 | 20-Hydroxyecdysone | Inhibition of cell growth, morphological changes | Changes in cytoskeletal proteins |

| Aedes albopictus C7-10 | 20-Hydroxyecdysone | Inhibition of cell growth | Induction of protein synthesis |

This table summarizes findings for analogs of this compound and the natural hormone it mimics, as direct data for the specific compound is limited.

Gene Expression Profiling (Transcriptomics) in Response to Compound Exposure

Comprehensive transcriptomic studies specifically investigating the global gene expression changes in response to exposure to this compound have not been extensively reported in publicly available scientific literature. However, research on closely related diacylhydrazine insecticides, such as tebufenozide, provides insights into the potential transcriptomic alterations that might be induced.

Studies on tebufenozide have shown that exposure can lead to significant changes in the expression of genes involved in the ecdysone signaling pathway. mdpi.comnih.gov For instance, in the smaller tea tortrix, Adoxophyes honmai, resistance to tebufenozide has been linked to a single nucleotide polymorphism in the ecdysone receptor gene (EcR), resulting in reduced binding affinity. nih.govresearchgate.netresearcher.life Furthermore, RNA-seq analyses of tebufenozide-resistant strains have identified the up-regulation of genes encoding detoxification enzymes, such as cytochrome P450s (CYP9A subfamily) and choline/carboxylesterases (CCEs), suggesting their role in the metabolic resistance to this class of compounds. nih.govresearchgate.netresearcher.life

In non-target organisms like the crustacean Eurytemora affinis, tebufenozide exposure has been shown to modulate the transcription of genes involved in cuticle metabolism, muscle contraction, neurotransmission, and gametogenesis. mdpi.com This indicates that while the primary target is the ecdysone signaling pathway, the downstream effects on gene expression can be widespread, affecting various physiological processes. It is plausible that this compound would induce a similar cascade of gene expression changes, primarily affecting genes responsive to ecdysone and those involved in detoxification pathways.

Table 1: Potential Gene Targets for Transcriptomic Analysis of this compound Exposure

| Gene Category | Potential Gene Targets | Implied Function in Response to Exposure |

| Ecdysone Signaling | Ecdysone Receptor (EcR) | Primary molecular target, binding affinity may be altered. |

| Ultraspiracle (USP) | Heterodimeric partner of EcR. | |

| Hormone Receptor 38 (HR38) | Downstream effector in the ecdysone cascade. | |

| Detoxification Enzymes | Cytochrome P450s (e.g., CYP9A) | Metabolic detoxification of the compound. |

| Carboxylesterases (CCEs) | Hydrolytic degradation of the compound. | |

| Glutathione S-Transferases (GSTs) | Conjugation for detoxification and excretion. | |

| Cuticle Proteins | Various Cuticular Protein Genes | Disruption of molting and cuticle formation. |

Proteomic and Metabolomic Investigations of Cellular Perturbations

Proteomic Investigations: Proteomic analyses would be instrumental in identifying changes in protein abundance and post-translational modifications following exposure to this compound. Based on the known mode of action of diacylhydrazines, it is anticipated that proteins involved in the ecdysone signaling pathway, cuticle formation, and detoxification processes would be significantly affected. For instance, alterations in the levels of the Ecdysone Receptor and its partner protein, Ultraspiracle, could be expected. Furthermore, changes in the abundance of various cuticle proteins would likely be observed, reflecting the disruption of the molting process. Proteomic studies on other stressors in insects have revealed changes in proteins related to energy metabolism, stress response (e.g., heat shock proteins), and protein folding, which could also be relevant in the context of exposure to this compound. mdpi.combiorxiv.org

Metabolomic Investigations: Metabolomic profiling could reveal the downstream biochemical consequences of the cellular perturbations induced by this compound. As these compounds interfere with hormonal regulation, it is plausible that there would be significant shifts in the metabolome, particularly in pathways related to energy metabolism, amino acid metabolism, and lipid metabolism, all of which are crucial for the energetically demanding process of molting. Studies on the effects of other pesticides on the metabolome of insects and other organisms have shown alterations in pathways such as fatty acid β-oxidation, indicative of oxidative stress and mitochondrial dysfunction. nih.govmdpi.com Similar metabolic disruptions could be hypothesized for this compound.

Intracellular Localization and Transport Mechanisms

The precise intracellular localization and transport mechanisms for this compound have not been specifically elucidated. However, as a nonsteroidal ecdysone agonist, its primary site of action is the intracellular ecdysone receptor (EcR), which is located in the nucleus. nih.gov Therefore, the compound must be able to cross the cell membrane and the nuclear membrane to reach its target.

Traditionally, it was believed that small lipophilic molecules like steroid hormones and their mimics could passively diffuse across cell membranes. nih.gov However, recent research on ecdysteroid trafficking has challenged this model, suggesting the involvement of specific membrane transporters. nih.gov While the exact transporters for diacylhydrazines have not been identified, it is plausible that these compounds may utilize endogenous transport systems to enter the cell. The lipophilic nature of this compound would facilitate its passage through lipid bilayers, but the efficiency of its uptake could be enhanced by carrier-mediated transport.

Once inside the cell, the compound would need to traverse the cytoplasm to enter the nucleus. The mechanism of nuclear import for diacylhydrazines is also not well understood but may involve passive diffusion through nuclear pore complexes or interaction with importin proteins. The ultimate localization within the nucleus allows it to bind to the ligand-binding domain of the EcR, initiating the conformational changes that lead to the activation or repression of target gene transcription.

Structure-Mechanism Relationships for this compound Analogs

The insecticidal activity of diacylhydrazines is highly dependent on their chemical structure. Extensive research has been conducted on the synthesis and biological evaluation of various analogs to understand the structure-activity relationships (SAR) and to develop more potent and selective insecticides. nih.govmdpi.comresearchgate.netnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.orgresearchgate.net

The core structure of N'-t-butyl-N,N'-diacylhydrazines consists of a central hydrazine (B178648) moiety, a tert-butyl group on one nitrogen, and two acyl groups. Modifications to these components have been shown to significantly impact their insecticidal efficacy.

The N'-benzoyl group: Modifications of the N'-benzoyl group have been a key area of investigation. Replacing the phenyl ring with various benzoheterocyclic groups has led to the discovery of highly active analogs. nih.gov For example, analogs containing benzodioxole and dihydro-benzodioxine moieties have shown insecticidal activities superior to the parent compound and comparable to the commercial insecticide tebufenozide. nih.gov

The N-tert-butyl group: The tert-butyl group is considered crucial for high insecticidal activity. Modifications to this group have generally resulted in a decrease in efficacy, highlighting its importance in the interaction with the ecdysone receptor.

The 3-methylbenzoyl group: The substitution pattern on the benzoyl ring attached to the second nitrogen of the hydrazine also plays a significant role in determining the activity. The presence and position of substituents can influence the compound's binding affinity to the receptor and its metabolic stability.

The introduction of different functional groups and heterocyclic rings has been explored to enhance activity and modify the physicochemical properties of these compounds. For instance, the incorporation of a 1,2,3-thiadiazole (B1210528) moiety has been shown to maintain or improve the insecticidal activity of diacylhydrazines. researchgate.netnih.gov

Table 2: Insecticidal Activity of Selected N'-t-butyl-N,N'-diacylhydrazine Analogs

| Compound/Analog | Modification | Target Pest | Activity Level | Reference |

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide | Replacement of phenyl with benzodioxole | Spodoptera litura | High | nih.gov |

| N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide | Replacement of phenyl with dihydro-benzodioxine | Spodoptera litura | High | nih.gov |

| Analogs with 1,2,3-thiadiazole | Incorporation of thiadiazole ring | Plutella xylostella, Culex pipiens pallens | Good | researchgate.netnih.gov |

| N-methoxysufenyl-N'-tert-butyl-N-4-ethylbenzoyl-N'-3,5-dimethylbenzoylhydrazide | Addition of N-methoxysufenyl group | Oriental armyworm, Beet armyworm | Higher than parent compound | nih.gov |

These structure-activity relationship studies are vital for the rational design of new diacylhydrazine insecticides with improved potency, selectivity, and environmental profiles.

Advanced Analytical Methodologies for Detection and Quantification of N T Butyl N 3 Methylbenzoyl Hydrazine

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and detection of N'-t-butyl-N'-(3-methylbenzoyl)hydrazine from complex sample matrices. The choice of technique is dictated by the physicochemical properties of the compound and the analytical requirements for sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the routine analysis of this compound. Its applicability is due to the compound's polarity and molecular weight, which are well-suited for reversed-phase separation. Method development for HPLC analysis typically involves the optimization of several key parameters to achieve adequate resolution, sensitivity, and speed.

A common approach utilizes a C18 stationary phase, which provides excellent separation for non-polar to moderately polar compounds like tebufenozide (B1682728). The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. To improve peak shape and resolution, additives like formic acid are frequently incorporated into the mobile phase. biotium.com Detection is most commonly performed using a UV detector, with wavelengths in the range of 235 to 260 nm being effective. massbank.jp For instance, one method specified a UV detection wavelength of 240 nm. massbank.jp The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods has further enhanced the speed and efficiency of analysis, allowing for rapid determination in less than 3.0 minutes in some applications. sigmaaldrich.com

Interactive Table 1: Exemplary HPLC and UPLC-MS/MS Parameters for this compound Analysis

| Parameter | HPLC Method 1 | UPLC-MS/MS Method |

| Column | Adsorbosphere C-18, 5 µm, 25 cm x 4.6 mm | Waters SunFire C18 (150 mm × 2.1 mm × 3.5 μm) |

| Mobile Phase | 67% Methanol / Water | A: 0.1% Formic acid in Water, B: Methanol |

| Flow Rate | 2 ml/min | 0.25 ml/min |

| Column Temp. | 55 °C | Room Temperature |

| Detection | UV at 240 nm | ESI-MS/MS (SRM mode) |

| Injection Vol. | 25-50 µl | 20 µl |

| Reference | EPA Archives massbank.jp | Dai et al., 2008 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its relatively high molecular weight and low volatility. The presence of polar functional groups, specifically the amide linkage, contributes to its thermal instability at the high temperatures required for GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for compounds containing active hydrogen, such as the N-H group in the hydrazine (B178648) moiety, include silylation. brjac.com.brresearchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. brjac.com.brnih.gov Another potential approach is methylation of the residue, which has been mentioned as a possibility for analysis by gas-liquid chromatography (GLC) with a nitrogen-phosphorus detector (NPD). fao.org Following derivatization, the resulting volatile product can be separated on a standard non-polar or semi-polar GC column and detected with high selectivity and sensitivity using a mass spectrometer (MS). The MS detector provides structural information based on the fragmentation pattern of the derivative, allowing for confident identification.

Capillary Electrophoresis for High-Resolution Separation

Capillary Electrophoresis (CE) offers a high-resolution alternative to liquid chromatography for the separation of pesticides. nih.govresearchgate.net For this compound, a simple and rapid micellar electrokinetic capillary chromatography (MEKC) method has been developed. nih.govresearchgate.net MEKC is a mode of CE in which surfactants are added to the buffer solution at a concentration above their critical micelle concentration to form micelles. These micelles act as a pseudo-stationary phase, enabling the separation of neutral analytes like tebufenozide.

In a reported method, the separation was achieved using a 10 mM borate-18 mM sodium dodecyl sulfate (B86663) (SDS) buffer solution at a pH of 9.0, containing 22.5% v/v of acetonitrile. nih.govresearchgate.net The analysis was performed with an applied voltage of 25 kV and detection at 202 nm. nih.govresearchgate.net This technique demonstrated good reproducibility and was successfully applied to the analysis of fortified food samples. nih.govresearchgate.net The high efficiency of CE allows for sharp peaks and excellent resolution, making it a powerful tool for separating the target analyte from interfering matrix components. nih.gov

Spectroscopic and Spectrometric Quantification Methods

Spectroscopic and spectrometric methods provide the basis for the sensitive quantification of this compound, often in conjunction with chromatographic separation.

UV-Visible and Fluorescence Spectroscopy for Trace Analysis

UV-Visible spectroscopy is a fundamental detection method for this compound, particularly when coupled with HPLC. The compound exhibits characteristic UV absorbance due to its aromatic rings and carbonyl groups. The maximum UV-Vis absorption is observed around 235 nm in methanol. herts.ac.uk This property is routinely exploited for quantification in HPLC-UV systems, where a wavelength between 235 and 260 nm is typically selected. massbank.jp

For trace analysis requiring higher sensitivity, fluorescence spectroscopy can be a valuable technique. While information on the native fluorescence of this compound is not widely reported, derivatization with a fluorescent labeling agent can be employed. The hydrazine moiety of the molecule can potentially be targeted for derivatization. Fluorescent hydrazides are known to react with carbonyl compounds to produce highly fluorescent hydrazones, and this principle can be adapted. nih.gov By introducing a fluorophore to the this compound molecule, its detectability can be significantly enhanced, allowing for quantification at very low concentrations. This approach, however, requires a carefully optimized derivatization reaction prior to analysis.

Advanced Mass Spectrometry (e.g., LC-MS/MS, HRMS) for Complex Matrices

For the analysis of this compound in complex matrices such as food and environmental samples, advanced mass spectrometry techniques are indispensable due to their superior sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of this compound. researchgate.netmassbank.eu The method typically involves a sample preparation step, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by UPLC separation and detection by a tandem mass spectrometer. sigmaaldrich.com Ionization is commonly achieved using an electrospray ionization (ESI) source in the positive ion mode. biotium.com Quantification is performed in the selected reaction monitoring (SRM) mode, where the precursor ion (the protonated molecule [M+H]⁺ at m/z 353.2) is selected and fragmented, and specific product ions are monitored. researchgate.net Commonly used product ions for tebufenozide are m/z 297 and m/z 133. nih.gov This high degree of selectivity minimizes interferences from the sample matrix.

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap-based systems, provides an additional layer of confidence in identification. nih.govmdpi.com HRMS instruments measure the mass-to-charge ratio of ions with high accuracy (typically with a mass error of <5 ppm), allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.com This capability is invaluable for confirming the identity of the analyte and for identifying unknown metabolites or degradation products in complex samples without the need for reference standards. nih.gov For instance, LC-ESI-QTOF has been used to study the MS/MS fragmentation of tebufenozide, providing detailed structural information. massbank.jp

Interactive Table 2: Key Mass Spectrometry Parameters for this compound

| Parameter | LC-MS/MS | HRMS (LC-ESI-QTOF) |

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 353.2 | m/z 352.215078 (Exact Mass) |

| Product Ions (SRM) | m/z 297, m/z 133 | Full scan and MS/MS fragmentation spectra |

| Collision Energy | Variable (e.g., -11 V) | Variable (e.g., 30 V) |

| Application | Routine quantification in complex matrices | Confirmatory analysis, unknown screening |

| Reference | Dai et al., 2008 nih.gov, Liu et al. researchgate.net | MassBank Record: MSJ02910 massbank.jp |

Immunoassay Development for this compound and its Metabolites (Research Applications)

Immunoassays offer a sensitive and high-throughput approach for the detection of pesticides and their metabolites in various samples. iastate.edu The development of these assays relies on the production of antibodies that can specifically recognize and bind to the target analyte. For diacylhydrazines, which are small molecules (haptens) and not immunogenic on their own, this process involves conjugating them to a larger carrier protein to elicit an immune response. d-nb.info

Research into immunoassays for diacylhydrazine insecticides has led to the development of various formats, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). A competitive direct ELISA (CD-ELISA) was successfully developed for the quantification of tebufenozide in both red and white wine. tandfonline.comresearchgate.net In this assay, polyclonal antisera were generated against a tebufenozide hapten conjugated to either Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA). tandfonline.comresearchgate.net The resulting antibodies demonstrated high specificity for tebufenozide, with no significant cross-reactivity observed with other pesticides commonly used in viticulture. tandfonline.com

Another advancement in immunoassay technology is the development of lateral flow immunoassays (LFIA), which provide rapid, on-site detection capabilities. A gold nanoparticle-based LFIA was created for the detection of tebufenozide in agricultural products. This assay utilized a highly sensitive monoclonal antibody, enabling a visual limit of detection of 1.25 ng/mL. rawdatalibrary.net

The sensitivity and specificity of these immunoassays are critical for their application in research and monitoring. The table below summarizes the performance of developed immunoassays for tebufenozide.

Table 1: Performance of Immunoassays for Tebufenozide Detection

| Immunoassay Type | Matrix | Target Analyte | IC50 Value | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| CD-ELISA | Wine | Tebufenozide | ~10 µg/L | 0.7 µg/L (OVA-linked) | tandfonline.comresearchgate.net |

| CD-ELISA | Wine | Tebufenozide | ~10 µg/L | 3 µg/L (KLH-linked) | tandfonline.comresearchgate.net |

| Lateral Flow Immunoassay | Agro-products | Tebufenozide | 0.15 ng/mL | 1.25 ng/mL (visual) | rawdatalibrary.net |

These research applications highlight the potential for developing similar immunoassays for this compound and its metabolites. The key would be the synthesis of a suitable hapten and the subsequent production of specific monoclonal or polyclonal antibodies. Such assays would be invaluable for rapid screening of a large number of samples in environmental and biological studies.

Sample Preparation Strategies for Environmental and Biological Matrices (Research Focus)

Effective sample preparation is a critical step to ensure accurate and reliable quantification of trace-level contaminants in complex environmental and biological matrices. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample prior to analysis. For diacylhydrazine insecticides, several robust sample preparation techniques have been developed and are a major focus of research.

A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This technique has been successfully applied for the simultaneous determination of multiple diacylhydrazine insecticide residues, including tebufenozide, methoxyfenozide, and halofenozide, in fruits and vegetables. The method typically involves an initial extraction with acetonitrile, followed by a cleanup step using a combination of primary secondary amine (PSA) and C18 sorbents.

Solid-Phase Extraction (SPE) is another common and versatile technique for the cleanup and concentration of analytes from liquid samples. For the determination of hydrazine in environmental water, a method involving in-situ derivatization followed by SPE using a C18 cartridge has been developed. nih.gov For more complex matrices, various SPE sorbents can be employed to selectively retain the target analytes while allowing interfering compounds to pass through.

For soil and sediment samples, extraction is often performed using organic solvents. A multi-residue analysis of six diacylhydrazine insecticides in water, sediment, and aquatic products utilized an extraction with acetonitrile. researchgate.netresearchgate.net Water samples underwent a low-temperature enrichment liquid-liquid extraction, while sediment and aquatic product samples were prepared using the QuEChERS technique. researchgate.netresearchgate.net

The choice of sample preparation strategy depends on the specific matrix, the physicochemical properties of the analyte, and the analytical instrument to be used. The following table summarizes various sample preparation methods used for diacylhydrazine analysis in different matrices.

Table 2: Sample Preparation Strategies for Diacylhydrazine Insecticides

| Matrix | Preparation Method | Analytes | Key Steps | Reference |

|---|---|---|---|---|

| Fruits and Vegetables | QuEChERS | Tebufenozide, Methoxyfenozide, Chromafenozide, Halofenozide | Acetonitrile extraction, PSA/C18 cleanup | |

| Cabbage and Soil | Acetonitrile Extraction | Tebufenozide | Cleanup with primary and secondary amine sorbent | researchgate.netresearchgate.net |

| Water | In-situ derivatization and SPE | Hydrazine | Derivatization with p-dimethylaminobenzaldehyde, C18 SPE | nih.gov |

| Water, Sediment, Aquatic Products | LLE and QuEChERS | Six diacylhydrazine insecticides | Acetonitrile extraction, low-temperature enrichment for water, QuEChERS for sediment/aquatic products | researchgate.netresearchgate.net |

These research-focused sample preparation strategies provide a strong foundation for developing methods to analyze this compound in various environmental and biological samples. Future research could focus on optimizing these methods for the specific properties of this compound and its potential metabolites to achieve high recovery and removal of matrix effects.

Environmental Transformation and Degradation Pathways of N T Butyl N 3 Methylbenzoyl Hydrazine

Photolytic Degradation of Tebufenozide (B1682728)

Photolysis, or degradation by light, is a significant pathway for the breakdown of Tebufenozide, particularly in aquatic environments. wikipedia.org

When exposed to sunlight, Tebufenozide undergoes transformation into several products. The primary metabolic pathway involves the oxidation of the alkyl substituents on the aromatic rings, mainly at the benzylic positions. nih.gov This process leads to the formation of various alcohols, carboxylic acids, and ketones, which are generally considered to be of low toxicity. wikipedia.orgnih.gov While specific phototransformation products are not always differentiated from microbial metabolites in the literature, the general degradation pathway is consistent.

Kinetic studies have shown that the rate of photodegradation is influenced by the type of light source and the environmental medium. In surface waters, the half-life of Tebufenozide under sunlight has been measured at 83 hours. tandfonline.com Degradation is considerably faster under artificial ultraviolet (UV) light. tandfonline.com For instance, the half-life in natural pond water exposed to light is approximately 30 days. nih.gov

Table 1: Kinetic Data for Photodegradation of Tebufenozide in Water

| Light Source | Medium | Rate Constant (k) | Half-life (DT50) |

|---|---|---|---|

| Sunlight | Surface Water | 8.2 x 10⁻³ /hr | 83 hours |

| UV (254 nm) | Distilled Water (pH 7) | - | 9.92 hours |

| UV (365 nm) | Distilled Water (pH 7) | - | 27.6 hours |

| Light | Natural Pond Water | - | 30 days |

Data sourced from multiple laboratory studies. nih.govtandfonline.com

Biodegradation in Environmental Compartments (Soil, Water)

Biodegradation, driven by microbial activity, is a primary route for the dissipation of Tebufenozide in both soil and aquatic systems. wikipedia.orgnih.gov

Microorganisms in soil and water utilize Tebufenozide as a substrate, transforming it into various metabolites. The main metabolic pathway is the oxidation of the benzylic carbons on the aromatic rings. nih.govfao.org In soil, this leads to the formation of several key degradation products. nih.gov

Table 2: Identified Biodegradation Metabolites of Tebufenozide in Soil

| Metabolite Code | Chemical Name | Chemical Class |

|---|---|---|

| RH-6595 | Not specified | Ketone |

| RH-2651 | 4-(N'-(3,5-dimethylbenzoyl)-N-(1,1-dimethylethyl)hydrazinocarbonyl)benzoic acid | Carboxylic Acid |

| RH-2703 | Not specified | Carboxylic Acid |

These metabolites are products of the oxidation of the ethyl group on the A-ring of the Tebufenozide molecule. nih.gov

The rate of biodegradation in soil can vary significantly depending on soil type and conditions, with reported half-lives ranging from 7 to 66 days in different soil types under laboratory conditions, and field dissipation half-lives ranging from 4 to 53 days. agropages.com

In aquatic systems, the difference in degradation rates between sterilized and unsterilized water highlights the crucial role of microbes. In dark, unsterilized stream water, the half-life was 181 days, compared to 734 days in dark, sterilized water, indicating that microbial processes are a key degradation route. tandfonline.com

While microbial activity is established as the major breakdown pathway for Tebufenozide, the specific microbial consortia responsible for its degradation are not extensively detailed in the available literature. nih.gov Research indicates that various microorganisms, including bacteria and fungi, possess the enzymatic capabilities to break down complex organic compounds like pesticides. frontiersin.orgnih.gov The degradation process often involves synergistic relationships within a microbial community, where different species carry out different steps of the degradation pathway. mdpi.com However, the specific genera or species that are primary degraders of Tebufenozide in the environment have yet to be fully elucidated.

Chemical Hydrolysis and Oxidation in Aquatic Environments

Chemical degradation, particularly hydrolysis, is another factor in the environmental fate of Tebufenozide, with its rate being highly dependent on the pH and temperature of the aquatic environment. wikipedia.org

Studies show that Tebufenozide is very stable to hydrolysis under acidic (pH 4) and neutral (pH 7) conditions at 20°C. tandfonline.com However, under basic (alkaline) conditions, the rate of hydrolysis increases significantly. At a pH of 10 and 20°C, the half-life for hydrolysis was found to be 203 days. tandfonline.com The rate of this degradation is also dependent on temperature, with higher temperatures accelerating the process. wikipedia.org

Table 3: Kinetic Data for Hydrolysis of Tebufenozide in Buffered Water

| pH | Temperature (°C) | Half-life (DT50) |

|---|---|---|

| 4 | 20 | 1166 days |

| 7 | 20 | 529 days |

| 10 | 20 | 203 days |

| 10 | 30 | 104 days |

| 10 | 40 | 53.3 days |

Data demonstrates that hydrolytic degradation is significantly influenced by both pH and temperature. tandfonline.com

Oxidation of the alkyl side chains is the main route of metabolism, a process that can be mediated by both biological and chemical factors in the environment. nih.govfao.org

Table of Mentioned Compounds

| Compound Name | Other Names/Codes |

|---|---|

| N'-t-butyl-N'-(3-methylbenzoyl)hydrazine | - |

| Tebufenozide | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide, RH-5992 |

| RH-6595 | - |

| RH-2651 | 4-(N'-(3,5-dimethylbenzoyl)-N-(1,1-dimethylethyl)hydrazinocarbonyl)benzoic acid |

| RH-2703 | - |

| RH-9886 | - |

| RH-0282 | - |

pH-Dependent Degradation Kinetics

No specific data from research studies on the pH-dependent degradation kinetics of this compound could be located. The rate at which a chemical degrades in water and soil is often influenced by the pH of the surrounding medium. Hydrolysis, a key degradation pathway for many organic chemicals, can be significantly accelerated or decelerated under acidic, neutral, or alkaline conditions. Without experimental data, it is not possible to determine the half-life of this compound at different pH levels or to construct a degradation kinetics model.

Identification of Hydrolytic Products

There is no available information identifying the hydrolytic products of this compound. The process of hydrolysis would likely involve the cleavage of the hydrazine (B178648) or amide bonds within the molecule, leading to the formation of smaller, more polar degradation products. However, the exact nature of these products, their chemical structures, and their potential environmental impact remain unknown without dedicated analytical studies.

Environmental Fate Modeling and Persistence Assessment (Mechanistic Focus)

Due to the absence of fundamental data on its degradation kinetics and products, no specific environmental fate modeling or persistence assessments focused on the mechanisms of this compound have been published. Environmental fate models rely on empirical data such as degradation rates, soil sorption coefficients, and water solubility to predict the transport, distribution, and persistence of a chemical in the environment. Without these inputs, any modeling effort would be purely speculative.